molecular formula C8H9NO2 B6263139 1-(prop-2-yn-1-yl)piperidine-2,5-dione CAS No. 2247107-31-7

1-(prop-2-yn-1-yl)piperidine-2,5-dione

Cat. No.: B6263139
CAS No.: 2247107-31-7
M. Wt: 151.16 g/mol
InChI Key: PESABWFEQDHXLK-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)piperidine-2,5-dione is an organic compound with the molecular formula C8H9NO2 It is a derivative of piperidine, featuring a prop-2-yn-1-yl group attached to the nitrogen atom and two ketone groups at positions 2 and 5 of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(prop-2-yn-1-yl)piperidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of piperidine-2,5-dione with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)piperidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(prop-2-yn-1-yl)piperidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)piperidine-2,5-dione involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone groups can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-yn-1-yl)piperidine-2,5-dione is unique due to the presence of both the prop-2-yn-1-yl group and the two ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2247107-31-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-prop-2-ynylpiperidine-2,5-dione

InChI

InChI=1S/C8H9NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1H,3-6H2

InChI Key

PESABWFEQDHXLK-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC(=O)CCC1=O

Purity

95

Origin of Product

United States

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